molecular formula C7H16ClNO2S B2946243 2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride CAS No. 1955531-16-4

2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride

Cat. No.: B2946243
CAS No.: 1955531-16-4
M. Wt: 213.72
InChI Key: FGFDYBBXBZQCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15ClNS. It is a derivative of cyclopropylamine and contains a methanesulfonyl group, which is known for its sulfonamide functionality. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride typically involves the reaction of cyclopropylamine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a range of 0°C to room temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the exothermic nature of the reaction. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfonic acids or sulfonyl chlorides.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis and is used to create more complex molecules.

  • Biology: The compound can be used as a reagent in biochemical assays and studies involving enzyme inhibition.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride is structurally similar to other cyclopropylamine derivatives, such as 2-[1-(Methylsulfanyl)methyl)cyclopropyl]ethan-1-amine. the presence of the methanesulfonyl group imparts unique chemical properties that distinguish it from its analogs. These differences can influence its reactivity, solubility, and biological activity.

Comparison with Similar Compounds

  • 2-[1-(Methylsulfanyl)methyl)cyclopropyl]ethan-1-amine

  • Cyclopropylamine derivatives with different substituents

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Properties

IUPAC Name

2-[1-(methylsulfonylmethyl)cyclopropyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7(2-3-7)4-5-8;/h2-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFDYBBXBZQCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CC1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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